N-[(2,4-dichlorophenyl)methyl]-1-propylpiperidin-4-amine
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Overview
Description
N-[(2,4-dichlorophenyl)methyl]-1-propylpiperidin-4-amine: is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a propyl group and a 2,4-dichlorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2,4-dichlorophenyl)methyl]-1-propylpiperidin-4-amine typically involves the reaction of 2,4-dichlorobenzyl chloride with 1-propylpiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a less chlorinated derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated aromatic ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dechlorinated derivatives.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry: N-[(2,4-dichlorophenyl)methyl]-1-propylpiperidin-4-amine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacologically active agent. It may serve as a lead compound in the development of drugs targeting neurological disorders due to its structural similarity to known psychoactive substances .
Industry: The compound finds applications in the development of agrochemicals and other industrial chemicals. Its derivatives may possess herbicidal or pesticidal properties .
Mechanism of Action
The mechanism of action of N-[(2,4-dichlorophenyl)methyl]-1-propylpiperidin-4-amine involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly by binding to receptors in the central nervous system. This interaction can influence neuronal activity and has potential implications for the treatment of neurological disorders .
Comparison with Similar Compounds
- N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
- 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
- N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide
Uniqueness: N-[(2,4-dichlorophenyl)methyl]-1-propylpiperidin-4-amine is unique due to its specific substitution pattern on the piperidine ring and the presence of the 2,4-dichlorophenylmethyl group. This structural configuration imparts distinct physicochemical properties and biological activities compared to its analogs .
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-1-propylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22Cl2N2/c1-2-7-19-8-5-14(6-9-19)18-11-12-3-4-13(16)10-15(12)17/h3-4,10,14,18H,2,5-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSXDGBYCBMYRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NCC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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